molecular formula H32Mo7N6O28 B7909057 Ammonium paramolybdate tetrahydrate

Ammonium paramolybdate tetrahydrate

Cat. No. B7909057
M. Wt: 1235.9 g/mol
InChI Key: FIXLYHHVMHXSCP-UHFFFAOYSA-H
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Patent
US04382880

Procedure details

A first aqueous solution of ammonium heptamolybdate was prepared by dissolving 83.3 g of (NH4)6Mo7O24.4H2O in 380 ml H2O at ambient temperature; a second aqueous solution of nitrates by mixing at the ambient temperature the following three solutions:
Quantity
83.3 g
Type
reactant
Reaction Step One
Name
Quantity
380 mL
Type
solvent
Reaction Step One
[Compound]
Name
nitrates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ammonium heptamolybdate

Identifiers

REACTION_CXSMILES
[NH3:1].N.N.N.N.N.[OH2:7].O.O.O.[OH:11][Mo:12](O)(=O)=O.[OH:16][Mo](O)(=O)=O.[OH:21][Mo](O)(=O)=O.[O:26]=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O>O>[NH3:1].[NH3:1].[NH3:1].[NH3:1].[NH3:1].[NH3:1].[OH2:11].[OH2:16].[OH2:21].[OH2:26].[OH2:7].[OH2:11].[OH2:11].[OH2:11].[OH2:11].[OH2:11].[OH2:11].[OH2:11].[OH2:11].[OH2:11].[OH2:11].[OH2:11].[OH2:11].[OH2:11].[OH2:11].[OH2:11].[OH2:11].[OH2:11].[OH2:11].[OH2:11].[Mo:12].[Mo:12].[Mo:12].[Mo:12].[Mo:12].[Mo:12].[Mo:12] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13.14.15.16,18.19.20.21.22.23.24.25.26.27.28.29.30.31.32.33.34.35.36.37.38.39.40.41.42.43.44.45.46.47.48.49.50.51.52.53.54|

Inputs

Step One
Name
Quantity
83.3 g
Type
reactant
Smiles
N.N.N.N.N.N.O.O.O.O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O
Name
Quantity
380 mL
Type
solvent
Smiles
O
Step Two
Name
nitrates
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
ammonium heptamolybdate
Type
product
Smiles
N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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